2-Chloro-6-(naphthalen-1-yl)benzoic acid
Description
2-Chloro-6-(naphthalen-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a naphthalen-1-yl group at the 6-position of the benzene ring.
Properties
IUPAC Name |
2-chloro-6-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-10-4-9-14(16(15)17(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYHZJPEVOBFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(naphthalen-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-chlorobenzoic acid can be coupled with naphthalen-1-ylboronic acid under the following conditions:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2-Chloro-6-(naphthalen-1-yl)benzoic acid typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalen-1-yl group can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Sodium amide in liquid ammonia for amine substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation of the naphthalen-1-yl group.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the carboxylic acid group.
Major Products
Substitution: 2-Amino-6-(naphthalen-1-yl)benzoic acid
Oxidation: 2-Chloro-6-(naphthoquinon-1-yl)benzoic acid
Reduction: 2-Chloro-6-(naphthalen-1-yl)benzyl alcohol
Scientific Research Applications
2-Chloro-6-(naphthalen-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The naphthalen-1-yl group enhances its binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
2-Chloro-6-(naphthalen-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of pharmacology and biochemistry.
The compound can be synthesized through various methods, notably the Suzuki-Miyaura coupling reaction , which involves the reaction of 2-chlorobenzoic acid with naphthalen-1-ylboronic acid using palladium as a catalyst. Key conditions include:
- Catalyst : Palladium(II) acetate
- Ligand : Triphenylphosphine
- Base : Potassium carbonate
- Solvent : Tetrahydrofuran
- Temperature : 80-100°C
This method is favored for its efficiency and yield, making it suitable for both laboratory and industrial applications.
2-Chloro-6-(naphthalen-1-yl)benzoic acid exhibits its biological effects primarily through interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, leveraging π-π interactions due to the naphthalen-1-yl group. This structural feature enhances its binding affinity, potentially affecting pathways related to cell proliferation and inflammation.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The mechanism likely involves inhibition of critical enzymes necessary for bacterial survival .
Anticancer Properties
A study explored the anticancer potential of 2-Chloro-6-(naphthalen-1-yl)benzoic acid, revealing that it could inhibit cancer cell proliferation in vitro. The compound's ability to modulate pathways associated with apoptosis and cell cycle regulation was highlighted, suggesting its use in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds was made. For instance, 2-Chloro-5-(naphthalen-1-yl)benzoic acid exhibited different biological activities due to variations in substituent positions, affecting their reactivity and binding properties.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Chloro-6-(naphthalen-1-yl)benzoic acid | Antimicrobial, Anticancer | Enzyme inhibition via active site binding |
| 2-Chloro-5-(naphthalen-1-yl)benzoic acid | Antimicrobial | Similar enzyme inhibition |
Applications in Medicine and Industry
The compound is being explored for various applications:
- Pharmaceutical Development : Investigated as a potential drug candidate for treating infections and cancer.
- Chemical Synthesis : Used as a building block in the synthesis of complex organic molecules.
- Material Science : Employed in producing advanced materials such as polymers and dyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
